molecular formula C18H15P<br>(C6H5)3P<br>(C6H5)3P<br>C18H15P B044618 Triphenylphosphine CAS No. 603-35-0

Triphenylphosphine

Cat. No. B044618
CAS RN: 603-35-0
M. Wt: 262.3 g/mol
InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Patent
US08207350B2

Procedure details

Alternatively, compounds of formula (16) can be (a) treated with diphenylphosphorylazide and 1,8-diazabicyclo[5.4.0]undec-7-ene in a solvent such as, but not limited to toluene, at a temperature of about 0° C. to about 50° C.; and (b) treated with the asides obtained from step (a) with triphenylphosphine in a mixture of tetrahydrofuran and water and at about the reflux temperature of the solvent, to provide compounds of formula (18).
Quantity
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Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
( 16 )
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( a )
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0 (± 1) mol
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reactant
Reaction Step Three
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reactant
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[Compound]
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( b )
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](N=[N+]=[N-])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N12CCCN=[C:24]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2.C1(C)C=CC=CC=1>O1CCCC1.O>[C:1]1([P:7]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.